1-Boc-4-cyano-4-(3-methylphenyl)-piperidine

描述

Structural Characteristics and Nomenclature

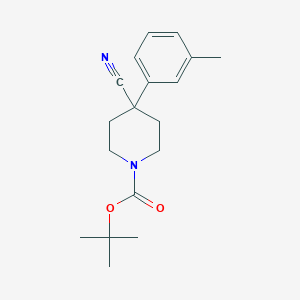

1-Boc-4-cyano-4-(3-methylphenyl)-piperidine exhibits a complex molecular architecture built around a six-membered piperidine ring system. The compound bears the Chemical Abstracts Service registry number 198649-43-3 and conforms to the molecular formula C₁₈H₂₄N₂O₂, with a molecular weight of 300.395 g/mol. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate.

The structural framework consists of several key components that define its chemical behavior. The piperidine ring serves as the central scaffold, with the nitrogen atom at position 1 protected by a tert-butoxycarbonyl group, commonly referred to as the Boc protecting group. At position 4 of the piperidine ring, the molecule features a quaternary carbon center bearing both a cyano group and a 3-methylphenyl substituent. This specific substitution pattern creates a sterically congested environment that significantly influences the compound's reactivity and conformational preferences.

The molecular descriptor analysis reveals important structural characteristics. The compound possesses an exact molecular mass of 300.183778013 Da, with zero hydrogen bond donors and three hydrogen bond acceptors. The rotatable bond count stands at three, indicating moderate conformational flexibility, while the topological polar surface area measures 53.3 Ų. These parameters collectively contribute to the compound's physicochemical profile and influence its behavior in various chemical and biological systems.

Historical Context in Piperidine Chemistry

The historical development of piperidine chemistry provides essential context for understanding the significance of this compound. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who derived the compound from piperine found in pepper through treatment with nitric acid. The establishment of piperidine's structure proved challenging for early chemists, as the cyclic nature of the molecule was not immediately apparent.

The structural elucidation of piperidine required the development of sophisticated analytical techniques. August Hofmann's exhaustive methylation method, developed in the 1850s, played a crucial role in determining the compound's constitution. However, it was not until 1881 that the structure was definitively established, with Albert Ladenburg providing the final insights in 1883 that confirmed piperidine's cyclic pentamethylenimine structure. This historical struggle to understand piperidine's constitution demonstrates the complexity inherent in heterocyclic chemistry and the importance of systematic structural analysis.

The introduction of protecting group chemistry, particularly the development of the tert-butoxycarbonyl protecting group, revolutionized synthetic approaches to piperidine derivatives. The Boc group, introduced in the latter half of the 20th century, provided chemists with a reliable method for temporarily masking the nitrogen functionality while allowing selective modifications at other positions of the piperidine ring. This advancement enabled the synthesis of complex derivatives such as this compound, which would have been extremely challenging to prepare using earlier synthetic methodologies.

Physical and Chemical Properties

The physical and chemical properties of this compound are dictated by its unique structural features and functional group composition. The compound exists as a solid at room temperature, with its physical appearance and handling characteristics influenced by the presence of the bulky tert-butoxycarbonyl protecting group and the aromatic 3-methylphenyl substituent.

The molecular geometry is characterized by the tetrahedral arrangement around the quaternary carbon at position 4 of the piperidine ring, where both the cyano group and the 3-methylphenyl group are attached. This creates significant steric hindrance that affects the compound's conformational behavior and reactivity patterns. The piperidine ring typically adopts a chair conformation, though the presence of the bulky substituents may influence the preferred conformational states and potentially stabilize alternative conformations.

Chemical reactivity is dominated by several key functional groups present in the molecule. The cyano group represents a highly polarized carbon-nitrogen triple bond that can undergo various transformations, including reduction to primary amines, hydrolysis to carboxylic acids, and addition reactions with nucleophiles. The tert-butoxycarbonyl protecting group is acid-labile and can be selectively removed under mildly acidic conditions, typically using trifluoroacetic acid in dichloromethane. The 3-methylphenyl substituent provides an aromatic system capable of participating in electrophilic aromatic substitution reactions, though the electron-donating nature of the methyl group influences the regioselectivity of such processes.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₄N₂O₂ |

| Molecular Weight | 300.395 g/mol |

| Exact Mass | 300.183778013 Da |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 3 |

| Topological Polar Surface Area | 53.3 Ų |

| Complexity | 449 |

| Heavy Atom Count | 22 |

Isomeric Variations and Structural Analogs

The structural diversity within the 1-Boc-4-cyano-4-arylpiperidine family provides valuable insights into structure-activity relationships and synthetic versatility. This compound belongs to a broader class of compounds where the aromatic substituent can be systematically varied to modulate physical, chemical, and biological properties.

Positional isomerism within the methylphenyl series demonstrates the importance of substitution patterns on the aromatic ring. The 2-methylphenyl isomer, bearing the Chemical Abstracts Service number 186347-28-4, exhibits a molecular weight of 300.4 g/mol, identical to the 3-methylphenyl derivative. However, the ortho position of the methyl group in the 2-methylphenyl compound introduces additional steric interactions with the piperidine ring, potentially affecting the compound's conformational preferences and reactivity patterns. Similarly, the 4-methylphenyl isomer represents another positional variant that places the methyl substituent in the para position relative to the piperidine attachment point.

The unsubstituted phenyl analog, 1-Boc-4-cyano-4-phenylpiperidine, provides a baseline comparison for understanding the electronic and steric effects of methyl substitution. This compound, with the Chemical Abstracts Service number 158144-79-7 and molecular formula C₁₇H₂₂N₂O₂, demonstrates how the absence of the methyl group affects the overall molecular properties and potentially alters biological activity profiles.

| Compound | CAS Number | Molecular Formula | Molecular Weight | Methyl Position |

|---|---|---|---|---|

| 1-Boc-4-cyano-4-(2-methylphenyl)-piperidine | 186347-28-4 | C₁₈H₂₄N₂O₂ | 300.4 g/mol | Ortho |

| This compound | 198649-43-3 | C₁₈H₂₄N₂O₂ | 300.395 g/mol | Meta |

| 1-Boc-4-cyano-4-(4-methylphenyl)-piperidine | 906369-93-5 | C₁₈H₂₄N₂O₂ | 300.4 g/mol | Para |

| 1-Boc-4-cyano-4-phenylpiperidine | 158144-79-7 | C₁₇H₂₂N₂O₂ | 286.37 g/mol | Unsubstituted |

The synthesis of these structural analogs typically follows similar synthetic strategies, with the aromatic component being introduced through nucleophilic addition reactions or coupling processes. Research has demonstrated that subtle modifications in the substitution pattern can significantly impact the biological activity of the resulting compounds, particularly in the context of allosteric modulator development. The 3-methylphenyl derivative was identified as a key discovery that enhanced activity in the development of muscarinic receptor modulators, highlighting the importance of systematic structural variation in medicinal chemistry research.

属性

IUPAC Name |

tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2/c1-14-6-5-7-15(12-14)18(13-19)8-10-20(11-9-18)16(21)22-17(2,3)4/h5-7,12H,8-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMZFYGHLKVAKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2(CCN(CC2)C(=O)OC(C)(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678159 | |

| Record name | tert-Butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198649-43-3 | |

| Record name | tert-Butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

1-Boc-4-cyano-4-(3-methylphenyl)-piperidine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a piperidine ring structure, which is often associated with various biological interactions. The presence of the tert-butyloxycarbonyl (Boc) protecting group and the cyano and methylphenyl substituents significantly influence its pharmacological properties.

Chemical Structure and Properties

The molecular structure of this compound can be depicted as follows:

Key Features:

- Piperidine Ring: A six-membered ring containing one nitrogen atom.

- Boc Group: A common protecting group for amines in organic synthesis.

- Cyano Group: Contributes to the compound's reactivity and potential biological activity.

- 3-Methylphenyl Substituent: Enhances lipophilicity, potentially affecting membrane permeability.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes. Similar compounds have been shown to act as inhibitors or modulators within biochemical pathways, influencing processes such as cell proliferation, apoptosis, and signal transduction.

Anticancer Activity

Recent studies have indicated that derivatives of piperidine, including those with similar structures to this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with piperidine cores demonstrated the ability to induce apoptosis and inhibit NFκB signaling pathways, which are crucial for cancer cell survival and proliferation .

Table 1: Cytotoxicity Data of Piperidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Apoptosis induction, NFκB inhibition |

| 4-Boc-piperidone chalcones | LoVo | ~10 | Induces apoptosis, decreases NFκB activity |

| Other related piperidines | HCT-116 | ~5 | Cell cycle arrest at G2/M |

Note: TBD indicates that specific IC50 values for this compound were not available in the current literature.

Antimicrobial Properties

In addition to anticancer activity, piperidine derivatives have been explored for their antimicrobial properties. Preliminary investigations suggest that compounds with similar structures may exhibit inhibitory effects against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with essential metabolic pathways .

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of several piperidine derivatives on MCF-7 breast cancer cells. The results showed that modifications in the piperidine structure significantly influenced cytotoxicity levels. Compounds that retained the Boc group while varying other substituents exhibited enhanced activity compared to those without such modifications .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial potential of piperidine derivatives against multi-drug resistant bacterial strains. Compounds similar to this compound displayed promising results in inhibiting growth, suggesting a viable path for developing new antimicrobial agents .

科学研究应用

Medicinal Chemistry

1.1 Antiviral Activity

One of the notable applications of piperidine derivatives, including 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine, lies in their antiviral properties. A related compound, featuring an aminopiperidine moiety, demonstrated potent antiviral activity against HIV-1 strains, including resistant variants. The compound achieved effective concentrations (EC50) in the nanomolar range, showcasing its potential as an antiviral agent with favorable pharmacokinetic profiles and safety in vivo .

1.2 Anti-inflammatory Properties

The compound has been explored for its role as a soluble epoxide hydrolase (sEH) inhibitor, which is crucial in the management of inflammatory diseases. Inhibitors of sEH have shown promise in reducing inflammation and pain associated with conditions such as rheumatoid arthritis and acute pancreatitis. The synthesis of various piperidine derivatives has led to the identification of compounds with potent sEH inhibitory activity, indicating that this compound could be a candidate for further development in this area .

Synthesis and Structural Optimization

2.1 Synthesis Techniques

The synthesis of this compound typically involves multi-step processes that can include the use of protective groups like Boc (tert-butyloxycarbonyl) to facilitate various reactions without unwanted side reactions. The compound can be synthesized through nucleophilic substitution reactions involving piperidine derivatives and cyano-substituted aromatic compounds .

2.2 Structure-Activity Relationship (SAR)

The structural modifications on the piperidine ring significantly influence the biological activity of these compounds. Research has indicated that variations at specific positions on the piperidine ring can enhance or diminish their efficacy against specific biological targets, such as HIV reverse transcriptase or sEH .

Table 1: Summary of Biological Activities

Case Study: Anti-HIV Activity

In a study focusing on the design of novel antiviral agents, a derivative similar to this compound exhibited remarkable potency against HIV strains, particularly those resistant to standard treatments like efavirenz. This highlights the potential for piperidine derivatives to serve as backbone structures for developing new antiviral therapies .

Case Study: Inhibition of Inflammation

Another study evaluated a series of piperidine-based compounds for their ability to inhibit sEH activity, which is linked to inflammatory responses. The results indicated that modifications leading to increased hydrophilicity and optimal substituent placement enhanced the anti-inflammatory effects, positioning these compounds as promising candidates for treating inflammatory diseases .

相似化合物的比较

Table 1: Key Derivatives and Their Properties

- Steric Considerations : The 3-methyl group offers moderate steric hindrance, whereas the 2-trifluoromethyl analog () may disrupt binding due to greater bulk .

- Biological Activity : Derivatives with electron-withdrawing groups (e.g., -CF₃, -Cl) show improved inhibitory activity in acetylcholinesterase (AChE) assays, as seen in related piperidine-based AChE inhibitors like E2020 (IC₅₀ = 5.7 nM) .

Core Structural Analogs

Piperidine vs. Morpholine and Adamantane Derivatives

- Morpholine Replacement : Replacing the piperidine ring with morpholine (as in ) reduces inhibitory activity due to loss of critical interactions (e.g., with Ser122 and Trp279 in AChE) .

- Adamantane-Based Ureas : Benzohomoadamantane-urea derivatives () exhibit binding affinities (-68.0 kcal/mol) comparable to piperidine analogs, but their rigid adamantane scaffold limits conformational flexibility, affecting pharmacokinetics .

Pharmacokinetic and Functional Properties

Table 2: Functional Comparisons

- Toxicity: Limited toxicological data exist for the target compound, but related Boc-protected piperidines () require careful handling due to undefined hazards .

准备方法

General Synthetic Strategy

The synthesis of 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine typically involves:

- Introduction of the Boc protecting group to the piperidine nitrogen.

- Installation of the cyano group at the 4-position.

- Attachment of the 3-methylphenyl substituent at the same carbon.

- Purification and isolation of the final compound.

The synthetic challenge lies in achieving selective substitution at the 4-position of the piperidine ring while maintaining the Boc protection and avoiding side reactions.

Preparation of 1-Boc-4-aminopiperidine as a Key Intermediate

A crucial precursor in the synthesis is 1-Boc-4-aminopiperidine. According to CN104628627A, this compound is synthesized via a two-step method starting from 4-piperidinecarboxamide:

| Step | Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1. Synthesis of 1-Boc-4-piperidyl urea | React 4-piperidinecarboxamide with triethylamine and di-tert-butyl dicarbonate in water at 20-25°C for 8-10 h. Adjust pH to 6-7 with 20% HCl, extract with dichloromethane, concentrate, crystallize from acetone at 0-2°C. | 4-piperidinecarboxamide, triethylamine, di-tert-butyl dicarbonate, dichloromethane, acetone | 72-75 g white crystalline powder obtained |

| 2. Conversion to 1-Boc-4-aminopiperidine | React 1-Boc-4-piperidyl urea with bromine in sodium hydroxide solution under reflux for 3-5 h. Cool, adjust pH to 5-6 with dilute HCl, extract with chloroform, concentrate, crystallize from sherwood oil at -2°C. | Bromine, 40-60% NaOH, chloroform, sherwood oil | 40-45 g white crystals obtained |

This method is noted for its simplicity, high yield, good selectivity, and suitability for industrial scale-up.

Introduction of the Cyano Group at the 4-Position

The cyano group installation is typically achieved by dehydration of the corresponding amide or via cyanation reactions. A notable method for preparing 4-cyanopiperidine derivatives is described in US20170369442A1:

- Starting from isonipecotamide, dehydration is performed using phosphorus oxychloride or thionyl chloride in the presence of solvents like n-propyl acetate.

- The reaction is carried out at around 20°C for extended periods (e.g., 18 hours).

- The product, 4-cyanopiperidine hydrochloride, is isolated by filtration and washing, achieving high purity and yields (~73%).

Though this patent focuses on 4-cyanopiperidine hydrochloride, the cyano group installation principle applies to the preparation of 1-Boc-4-cyano derivatives by adapting protecting group strategies.

Attachment of the 3-Methylphenyl Group

The 3-methylphenyl substituent at the 4-position can be introduced via nucleophilic substitution or alkylation reactions on the piperidine ring, often involving:

- Deprotonation of the piperidine nitrogen with sodium hydride in an aprotic solvent such as DMF under nitrogen atmosphere.

- Subsequent reaction with an appropriate 3-methylphenyl electrophile or precursor.

A related synthesis for 1-Boc-4-cyano-4-(2-methylphenyl)-piperidine involves:

| Step | Description | Reagents & Conditions |

|---|---|---|

| 1. Deprotonation | Sodium hydride (60% in mineral oil) added portionwise to starting materials in DMF under nitrogen. | Sodium hydride, DMF, nitrogen atmosphere |

| 2. Coupling | Reaction with 2-methylphenyl electrophile to install the aryl group. | Controlled temperature, inert atmosphere |

Though this example is for the 2-methylphenyl analog, similar conditions can be adapted for the 3-methylphenyl substituent.

Protection and Purification Techniques

- The Boc protecting group is introduced using di-tert-butyl dicarbonate under mild basic conditions (e.g., triethylamine) at room temperature.

- Purification typically involves extraction with organic solvents such as dichloromethane or ethyl acetate, followed by crystallization from solvents like acetone or petroleum ether at low temperatures (0-5°C).

- Chromatographic purification on silica gel may be employed for intermediates when necessary, though industrial methods favor crystallization for scalability.

Summary Table of Key Preparation Steps

| Preparation Stage | Starting Material | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|---|

| Boc Protection of 4-piperidinecarboxamide | 4-piperidinecarboxamide | Di-tert-butyl dicarbonate, triethylamine, water, 20-25°C, 8-10 h | 1-Boc-4-piperidyl urea | 72-75 g crystalline powder |

| Conversion to 1-Boc-4-aminopiperidine | 1-Boc-4-piperidyl urea | Bromine, NaOH (40-60%), reflux 3-5 h | 1-Boc-4-aminopiperidine | 40-45 g white crystals |

| Cyano group introduction | Isonipecotamide or 1-Boc-4-aminopiperidine | Phosphorus oxychloride or thionyl chloride, 20°C, 18 h | 4-cyano derivatives (e.g., 4-cyanopiperidine hydrochloride) | ~73% yield |

| Aryl substitution (3-methylphenyl) | Deprotonated piperidine intermediate | Sodium hydride, DMF, inert atmosphere, aryl electrophile | This compound | Conditions adapted from 2-methylphenyl analog |

Research Findings and Industrial Considerations

- The synthetic routes prioritize mild conditions to preserve Boc protection and avoid decomposition.

- The use of sodium hydride in DMF under nitrogen ensures efficient deprotonation and coupling with aryl groups.

- The dehydration step to introduce the cyano group is critical and benefits from controlled temperature and reagent addition to maximize yield and purity.

- Crystallization at low temperatures is favored for product isolation due to better purity and scalability compared to chromatography.

- The described methods have been demonstrated to be industrially feasible with high selectivity and good overall yields.

常见问题

Q. What are the recommended safety protocols for handling 1-Boc-4-cyano-4-(3-methylphenyl)-piperidine in laboratory settings?

- Methodological Answer : Follow GHS hazard classifications: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (Category 2A irritation) . Use P95 respirators in poorly ventilated areas to avoid inhalation of dust/aerosols (H335: respiratory irritation) . Store in cool, dry conditions away from incompatible substances (e.g., strong oxidizers) and ensure waste disposal complies with local regulations .

Q. What spectroscopic techniques are effective for structural characterization of this compound?

- Methodological Answer :

- 1H NMR : Analyze piperidine ring protons (e.g., methylene groups at ~2.24 ppm) and tert-butyl Boc-group protons (~1.46–1.64 ppm) to confirm substitution patterns .

- IR Spectroscopy : Identify the cyano group (C≡N stretch ~2200–2250 cm⁻¹) and carbonyl (Boc group C=O stretch ~1680–1720 cm⁻¹) .

- CHN Analysis : Verify elemental composition, particularly nitrogen content from the piperidine and cyano groups .

Q. How can synthetic routes for this compound be optimized?

- Methodological Answer :

- Stepwise Functionalization : Introduce the 3-methylphenyl group via Friedel-Crafts alkylation or Suzuki coupling, followed by cyano substitution using KCN/CuCN under inert conditions .

- Boc Protection : Protect the piperidine nitrogen with di-tert-butyl dicarbonate (Boc₂O) in THF with a catalytic base (e.g., DMAP) .

- Yield Improvement : Use column chromatography (silica gel, hexane/EtOAc gradient) to purify intermediates and minimize side reactions .

Advanced Research Questions

Q. How can QSAR models predict the biological activity of this compound derivatives?

- Methodological Answer :

- Descriptor Selection : Calculate molecular descriptors (e.g., logP, polar surface area, H-bond acceptors) using software like ADMET Predictor™ .

- Model Training : Use experimental pIC50 values (Supplementary Table S1 ) to train regression models, prioritizing descriptors linked to target binding (e.g., kinase inhibition) .

- Validation : Cross-validate models with leave-one-out (LOO) methods and compare predicted vs. experimental activities for novel analogs .

Q. What computational strategies resolve contradictions in pharmacokinetic data for piperidine derivatives?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Assess ligand-protein binding stability (e.g., with CYP450 enzymes) to explain metabolic discrepancies .

- Docking Studies : Compare binding poses in homology models (e.g., dopamine receptors) to identify steric clashes or favorable interactions influencing bioavailability .

- Meta-Analysis : Integrate in silico ADMET data (e.g., permeability, half-life) with in vitro assays to refine predictive algorithms .

Q. How does structural modification of the 3-methylphenyl group impact target selectivity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute 3-methylphenyl with halogenated (e.g., 4-Cl) or electron-deficient aryl groups to modulate π-π stacking and hydrophobic interactions .

- Activity Cliffs : Compare analogs (e.g., Compound B ) using SPR or ITC to quantify binding affinity changes.

- Crystallography : Resolve co-crystal structures (e.g., with kinase targets) to map substituent effects on active-site occupancy .

Q. What experimental designs mitigate cytotoxicity in this compound derivatives?

- Methodological Answer :

- Scaffold Hopping : Retain the Boc-cyano-piperidine core but replace the 3-methylphenyl group with less toxic moieties (e.g., pyridyl) .

- High-Throughput Screening (HTS) : Test analogs against HepG2 cells (MTT assay) to identify cytotoxicity thresholds .

- Proteomics : Use LC-MS/MS to profile stress-response proteins (e.g., HSP70) and adjust substituents to reduce apoptosis .

Data Interpretation and Conflict Resolution

Q. How should researchers address discrepancies between in silico predictions and experimental bioactivity data?

- Methodological Answer :

- Error Source Analysis : Check descriptor relevance (e.g., omitted steric parameters) and assay conditions (e.g., buffer pH affecting compound solubility) .

- Experimental Replication : Repeat assays with standardized protocols (e.g., fixed incubation time/temperature) .

- Consensus Modeling : Combine QSAR with pharmacophore models to improve prediction accuracy .

Q. What methodologies validate the membrane permeability of this compound analogs?

- Methodological Answer :

- PAMPA Assay : Measure passive diffusion using artificial membranes and HPLC-UV quantification .

- Caco-2 Cell Model : Assess transcellular transport and efflux ratios to predict intestinal absorption .

- MD Simulations : Calculate free-energy barriers for lipid bilayer crossing using CHARMM force fields .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。